
2-Thiopheneacetic acid, alpha-hydroxy-5-methyl-
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Overview
Description
2-Thiopheneacetic acid, alpha-hydroxy-5-methyl- is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an alpha-methylene carbonyl compound, and an alpha-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
For industrial production, a method involving thiophene, methylbenzene, and anhydrous aluminum chloride is used. Methyl chloroacetate is added dropwise while heating to 50-60°C. After cooling, the reaction mixture is treated with ice water and hydrochloric acid, followed by extraction and drying to obtain 2-thiopheneacetic acid methyl ester. This ester is then hydrolyzed with sodium hydroxide to yield 2-thiopheneacetic acid .
Chemical Reactions Analysis
Types of Reactions
2-Thiopheneacetic acid, alpha-hydroxy-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitro-substituted thiophene derivatives.
Scientific Research Applications
2-Thiopheneacetic acid, alpha-hydroxy-5-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active thiophene derivatives.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-Thiopheneacetic acid, alpha-hydroxy-5-methyl- involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, depending on its structural modifications. The pathways involved may include inhibition of microbial growth or modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Thiopheneacetic acid
- 3-Thiopheneacetic acid
- 2-Thiophenecarboxylic acid
- 3-Thiophenecarboxylic acid
Uniqueness
2-Thiopheneacetic acid, alpha-hydroxy-5-methyl- is unique due to the presence of both an alpha-hydroxy group and a methyl group on the thiophene ring. This structural feature enhances its reactivity and potential biological activity compared to other thiophene derivatives .
Properties
IUPAC Name |
2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-4-2-3-5(11-4)6(8)7(9)10/h2-3,6,8H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMJUKVBSLJGOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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